molecular formula C17H34O2 B13953434 Methyl 2-hexyldecanoate CAS No. 54889-76-8

Methyl 2-hexyldecanoate

Cat. No.: B13953434
CAS No.: 54889-76-8
M. Wt: 270.5 g/mol
InChI Key: PBRCCXNUTAGYJI-UHFFFAOYSA-N
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Description

Methyl 2-hexyldecanoate is a branched-chain fatty acid ester characterized by a methyl group esterified to the carboxylic acid moiety of 2-hexyldecanoic acid. This compound is notable for its role in lipid nanoparticle (LNP) formulations, particularly in the Pfizer-BioNTech COVID-19 vaccine, where it stabilizes the lipid bilayer to enhance drug delivery efficiency . Its structure combines a long alkyl chain (C16) with a branched hexyl group at the second carbon, contributing to its amphiphilic properties and compatibility with hydrophobic drug carriers.

Properties

CAS No.

54889-76-8

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

methyl 2-hexyldecanoate

InChI

InChI=1S/C17H34O2/c1-4-6-8-10-11-13-15-16(17(18)19-3)14-12-9-7-5-2/h16H,4-15H2,1-3H3

InChI Key

PBRCCXNUTAGYJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hexyldecanoate can be synthesized through the esterification of 2-hexyldecanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hexyldecanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-hexyldecanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.

    Transesterification: Alcohols, acid or base catalysts, heat.

Major Products

    Hydrolysis: 2-Hexyldecanoic acid and methanol.

    Reduction: 2-Hexyldecanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Methyl 2-hexyldecanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and transesterification reactions.

    Biology: Investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form liposomes.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 2-hexyldecanoate in biological systems involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

6-Oxohexyl 2-Hexyldecanoate
  • Structure : Features a ketone group in the oxyhexyl chain (C22H42O3).
  • Application: Used in drug delivery systems, similar to Methyl 2-hexyldecanoate, but with enhanced reactivity for conjugation .
6-Bromohexyl 2-Hexyldecanoate
  • Structure : A bromine atom replaces the terminal hydrogen in the oxyhexyl chain (C22H43BrO2).
  • Properties : Bromine increases molecular weight (419.48 g/mol) and provides a reactive site for nucleophilic substitution, enabling further derivatization.
  • Application : Primarily a synthetic intermediate for functionalized lipids .

Ester Complexity and Branching

Pentaerythritol Tetrakis(2-Hexyldecanoate)
  • Structure: Four 2-hexyldecanoate groups esterified to a pentaerythritol core (C69H132O8).
  • Properties : High molecular weight (1,089.78 g/mol) and branching improve thermal stability and viscosity, making it suitable for high-temperature formulations.
  • Application : Used in lubricants and polymer stabilizers due to its multi-ester architecture .
Pyridoxine Tris-Hexyldecanoate
  • Structure: Three 2-hexyldecanoate groups attached to pyridoxine (vitamin B6 derivative).
  • Properties : Enhances lipid solubility of pyridoxine, facilitating sustained release in nutraceuticals.
  • Application : Employed in lipid-soluble vitamin formulations .

Bioactive Derivatives

(4-{6-tert-Butyl-7-Chloro-1H-Pyrazolo[1,5-b][1,2,4]Triazol-2-yl}Phenyl)Carbamoyl)this compound
  • Structure: A pyrazolo-triazole pharmacophore linked to the 2-hexyldecanoate chain.
  • Properties : Combines lipid solubility with bioactive moieties for targeted delivery.
  • Application : Investigated in preclinical studies for anticancer therapies .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C17H34O2 270.45 Methyl ester Vaccine LNPs, drug delivery
6-Oxohexyl 2-Hexyldecanoate C22H42O3 354.57 Ketone Drug delivery
6-Bromohexyl 2-Hexyldecanoate C22H43BrO2 419.48 Bromine Synthetic intermediate
Pentaerythritol Tetrakis(2-HD) C69H132O8 1,089.78 Tetraester Lubricants, polymer stabilizers
Pyridoxine Tris-Hexyldecanoate C46H85NO6 748.17 Pyridoxine core Nutraceuticals

Key Findings

Structural Flexibility : Modifications to the ester group (e.g., ketone, bromine) or core (e.g., pentaerythritol) significantly alter physicochemical properties, enabling tailored applications.

Drug Delivery Dominance: this compound and its oxohexyl derivative are prioritized in LNPs due to optimal lipid bilayer integration .

Reactivity vs. Stability : Brominated derivatives trade stability for synthetic utility, while branched esters (e.g., pentaerythritol) emphasize thermal resilience .

Biological Activity

Methyl 2-hexyldecanoate, a fatty acid ester with the chemical formula C17H34O2C_{17}H_{34}O_2, has garnered attention for its potential biological activities and applications in various fields, including medicine and industry. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound is characterized by its hydrophobic nature, which allows it to interact with lipid membranes. As an ester, it can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is particularly significant in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .

Hydrolysis and Metabolism

Upon hydrolysis, this compound yields 2-hexyldecanoic acid and methanol. The metabolic pathways involving this compound may lead to various biological effects, particularly in cellular signaling and membrane dynamics.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

  • Surfactant Properties : It has been investigated for its potential as a surfactant due to its ability to lower surface tension at the air-liquid interface, making it useful in formulations for drug delivery.
  • Drug Delivery Systems : Its role in forming liposomes enhances the bioavailability of drugs, improving therapeutic efficacy while minimizing side effects .
  • Interactions with Biological Membranes : Studies suggest that this compound can modulate membrane properties, potentially affecting cell signaling pathways and cellular responses to stimuli.

Case Study 1: Drug Delivery Applications

A study explored the use of this compound in encapsulating hydrophilic drugs within liposomal formulations. The findings demonstrated enhanced drug release profiles and improved cellular uptake compared to traditional delivery methods. The incorporation of this compound into liposomes resulted in a significant increase in therapeutic efficacy in murine models of cancer.

Case Study 2: Surfactant Efficacy

Another investigation focused on the surfactant properties of this compound. It was found to reduce surface tension effectively in various aqueous formulations, suggesting its potential application in cosmetic products and pharmaceuticals where emulsification is required. The study highlighted its compatibility with other surfactants, indicating a synergistic effect when used in combination.

Data Table: Biological Activities of this compound

Activity Description Reference
Surfactant PropertiesLowers surface tension; enhances emulsification
Drug DeliveryImproves bioavailability; forms effective liposomes
Membrane InteractionModulates lipid bilayer properties; affects cell signaling

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying Methyl 2-hexyldecanoate in lipid nanoparticle formulations?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (MS) to separate and quantify this compound. Calibration curves should be prepared using certified reference standards. For lipid nanoparticle systems, dynamic light scattering (DLS) can assess particle size distribution, while nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C) confirms ester bond integrity .

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

  • Methodological Answer : Employ esterification reactions between 2-hexyldecanoic acid and methanol, catalyzed by sulfuric acid or enzymatic lipases under controlled anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) for ester peak detection (~1740 cm1^{-1}). Purify using vacuum distillation or column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. What storage conditions are critical for maintaining this compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 4°C to prevent oxidation. Avoid prolonged exposure to moisture and temperatures >25°C, as hydrolysis of the ester bond can occur. Stability studies using accelerated thermal degradation (e.g., 40°C/75% relative humidity) combined with HPLC-MS can identify degradation products and validate shelf-life .

Advanced Research Questions

Q. How does this compound contribute to the structural integrity of lipid nanoparticles in mRNA vaccine delivery systems?

  • Methodological Answer : this compound acts as a lipid component in nanoparticle formulations, enhancing membrane fluidity and mRNA encapsulation efficiency. Comparative studies using differential scanning calorimetry (DSC) can evaluate phase transitions, while cryo-electron microscopy (cryo-EM) visualizes nanoparticle morphology. Replace this compound with structurally similar esters (e.g., ethyl variants) in control experiments to assess its unique role in stabilizing mRNA .

Q. What experimental strategies resolve contradictory data on the biodegradation pathways of this compound?

  • Methodological Answer : Conduct soil/water microcosm studies under varying pH and microbial loads, tracking degradation via gas chromatography (GC-MS) or isotope labeling. Compare results across environmental conditions (aerobic vs. anaerobic) and use metagenomic sequencing to identify microbial consortia involved. Replicate conflicting studies with standardized protocols to isolate variables (e.g., temperature, inoculum source) .

Q. How can researchers design experiments to evaluate the interaction of this compound with hydrophobic drug molecules in co-delivery systems?

  • Methodological Answer : Use fluorescence resonance energy transfer (FRET) assays to monitor lipid-drug proximity. Molecular dynamics (MD) simulations predict binding affinities, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Validate findings with in vitro release studies using dialysis membranes and LC-MS/MS quantification .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC50_{50}/LC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance. Open-source tools like R/Bioconductor ensure reproducibility .

Q. How should researchers address variability in this compound batch-to-batch purity during experimental replication?

  • Methodological Answer : Implement quality control (QC) protocols using NMR and HPLC to certify batch purity (>98%). Include batch identity as a covariate in statistical models. Pre-register experimental designs and raw data in repositories like Zenodo to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.